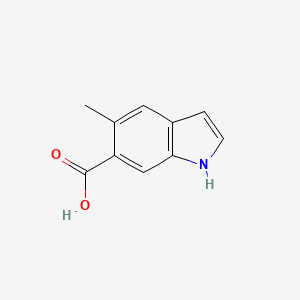

5-methyl-1H-indole-6-carboxylic acid

Description

5-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name |

5-methyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-7-2-3-11-9(7)5-8(6)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROWWHBJJVXFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-indole-6-carboxylic acid typically involves the esterification of indole-5-carboxylic acid followed by methylation. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Another method involves the esterification of indole-5-carboxylic acid using methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated and nitrated indole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-methyl-1H-indole-6-carboxylic acid serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been studied extensively for its biological activities, particularly in relation to cell signaling and therapeutic applications:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example, studies have demonstrated its ability to induce apoptosis in human cancer cells, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's mechanism involves modulation of cell cycle regulators and pro-apoptotic factors.

- Antimicrobial Properties : This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its dual functionality allows it to interact with multiple biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, disrupting cellular functions in both pathogens and cancer cells.

- Cell Signaling Modulation : It influences pathways related to apoptosis and proliferation, making it a candidate for further development as an anticancer agent.

Anticancer Study

A significant study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various indole derivatives, including this compound. The results indicated notable cytotoxicity against human cancer cell lines with mechanisms involving histone deacetylase inhibition leading to increased acetylation of histones and subsequent changes in gene expression.

Antimicrobial Efficacy Assessment

In another research effort, the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The study found that not only did the compound inhibit bacterial growth, but it also enhanced the effectiveness of conventional antibiotics, suggesting its potential use as an adjuvant therapy.

Mechanism of Action

The mechanism of action of 5-methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The carboxylic acid group can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- Indole-5-carboxylic acid

- Indole-6-carboxylic acid

- Methyl indole-5-carboxylate

- Methyl indole-6-carboxylate

Uniqueness

5-methyl-1H-indole-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the indole ring. This combination of functional groups enhances its chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

5-Methyl-1H-indole-6-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and case studies.

Overview of Biological Activity

This compound has been studied for its antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological targets, making it a valuable compound in drug development.

Key Biological Activities

- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their resistance to conventional antibiotics .

- Anticancer Properties : Research indicates that this compound can modulate pathways involved in cancer cell proliferation and apoptosis, particularly through the inhibition of growth factor receptors like EGFR .

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, although detailed mechanisms require further investigation.

The mechanisms through which this compound exerts its biological effects involve:

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in metabolic pathways, which can lead to reduced cellular proliferation in cancer cells.

- Receptor Modulation : The compound may affect the signaling pathways associated with growth factors, thereby influencing cell survival and differentiation .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Observations |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |

| Anticancer | EGFR, VEGFR | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Cytokine production | Reduces levels of TNF-alpha and IL-6 |

Case Study: Anticancer Efficacy

A study published in ACS Journal explored the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. The study identified that the compound induces apoptosis through the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation .

Case Study: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited biofilm formation in Pseudomonas aeruginosa. The mechanism was linked to the disruption of quorum sensing pathways, which are critical for bacterial communication and virulence .

Applications in Drug Development

Given its promising biological activities, this compound is being investigated as a lead compound in:

- Pharmaceutical Development : It serves as a scaffold for designing novel anticancer agents and antibiotics.

- Biochemical Research : The compound aids in understanding enzyme mechanisms and metabolic processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.